An In-depth Technical Guide to the Physical Properties of 6-chloro-4-methoxy-1H-indole
An In-depth Technical Guide to the Physical Properties of 6-chloro-4-methoxy-1H-indole
Introduction
6-chloro-4-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. As a heterocyclic aromatic compound, its unique electronic and structural properties make it a valuable scaffold for synthesizing novel therapeutic agents. Understanding the fundamental physical properties of this molecule is a critical prerequisite for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of 6-chloro-4-methoxy-1H-indole, detailed methodologies for their determination, and expert insights into the interpretation of analytical data. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physicochemical profile.
Core Physicochemical Properties
The primary physical and chemical properties of 6-chloro-4-methoxy-1H-indole are summarized below. These values are compiled from various chemical supplier databases and computational predictions. It is crucial for researchers to independently verify these properties on their specific batch of material, as purity can significantly influence these measurements.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO | [1][2][3] |
| Molecular Weight | 181.62 g/mol | [1][2][3] |
| CAS Number | 117970-23-7 | [1][2][3] |
| Appearance | Beige Crystalline Solid | [2] |
| Melting Point | 45 °C | [2] |
| Boiling Point | 333.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform | |
| pKa | 16.32 ± 0.30 (Predicted, N-H acidity) | |
| XLogP3 | 2.6 (Predicted) | [1][2] |
Structural and Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 6-chloro-4-methoxy-1H-indole. While publicly available experimental spectra for this specific molecule are scarce, this section outlines the expected spectral characteristics based on its structure and data from closely related analogs. It also provides standardized protocols for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 6-chloro-4-methoxy-1H-indole, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum (CDCl₃, 500 MHz):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy protons.
-
N-H Proton: A broad singlet is anticipated around δ 8.0-8.5 ppm. The chemical shift and broadness are highly dependent on concentration and solvent.
-
Aromatic Protons:
-
The indole C2 and C3 protons will appear as doublets of doublets or triplets between δ 6.5 and 7.5 ppm.
-
The C5 and C7 protons on the benzene ring will appear as doublets. Due to the substitution pattern, H-5 (adjacent to the methoxy group) and H-7 (adjacent to the chloro group) will have distinct chemical shifts, likely in the δ 6.7-7.2 ppm range.
-
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.
Predicted ¹³C NMR Spectrum (CDCl₃, 125 MHz):
The carbon NMR will show nine distinct signals.
-
Indole Carbons: C2 and C3 will be in the δ 100-125 ppm region. C3a and C7a (the bridgehead carbons) will be in the δ 125-140 ppm range.
-
Benzene Ring Carbons:
-
C4 (-OCH₃): The carbon bearing the methoxy group will be significantly shielded, appearing around δ 150-155 ppm.
-
C6 (-Cl): The carbon bearing the chlorine atom will be found around δ 115-125 ppm.
-
C5 and C7 will appear in the aromatic region, with their shifts influenced by the adjacent substituents.
-
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.
Experimental Protocol: NMR Sample Preparation and Analysis
The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. Chloroform-d (CDCl₃) is a suitable solvent due to the compound's known solubility.
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 6-chloro-4-methoxy-1H-indole for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise.
-
-
Self-Validation: The internal standard (TMS) provides a reference point (0.00 ppm) for accurate chemical shift calibration. The expected number of signals and their multiplicities should match the known structure.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies characteristic functional groups within the molecule.
Predicted IR Spectrum (KBr Pellet):
-
N-H Stretch: A sharp peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methoxy group will be just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).
-
C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage of the methoxy group is expected in the 1275-1200 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹, corresponding to the C-Cl bond.
Experimental Protocol: FTIR Analysis via KBr Pellet
This solid-state method avoids solvent interference, providing a clear spectrum of the compound itself.
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: Grind 1-2 mg of 6-chloro-4-methoxy-1H-indole with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Run a background spectrum with an empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Trustworthiness: The KBr matrix is transparent in the mid-IR range, ensuring that all observed peaks originate from the analyte. The absence of broad O-H bands (around 3300 cm⁻¹) confirms the dryness of the KBr and the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Mass Spectrum (Electron Ionization, EI):
-
Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 181, corresponding to the monoisotopic mass of the molecule (C₉H₈³⁵ClNO). An isotope peak (M+2) at m/z 183, with approximately one-third the intensity of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a single chlorine atom.
-
Key Fragments:
-
[M-CH₃]⁺: Loss of a methyl radical from the methoxy group, resulting in a peak at m/z 166.
-
[M-CO-CH₃]⁺: A subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment.
-
Other fragments may arise from the cleavage of the indole ring structure.
-
Thermal and Solubility Properties
Melting Point
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range should be sharp (typically < 2 °C). The reported value of 45 °C suggests the compound is a low-melting solid.
Experimental Protocol: Melting Point Determination
This protocol uses a standard digital melting point apparatus, which provides a controlled heating rate for accurate measurements.
-
Objective: To determine the melting point range of the compound as a measure of its purity.
-
Methodology:
-
Sample Loading: Finely crush a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height) of the sample. Tap the closed end of the tube on a hard surface to pack the sample down.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.[6]
-
Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Set the apparatus to heat at a slow rate (1-2 °C per minute) starting from ~10-15 °C below the approximate melting point.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
-
-
Self-Validation: The procedure should be repeated at least twice. Consistent melting point ranges across measurements validate the result. A broad melting range (> 3-4 °C) suggests the presence of impurities.
